1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine is an organic compound classified within the pyrrolidine family. This compound features a pyrrolidine ring substituted with a methanamine group and a 2,4-dimethylphenyl group, contributing to its unique chemical properties. The compound is recognized for its potential applications in various scientific fields, including chemistry and biology.
The compound is synthesized through various chemical methods, often involving specific reagents and conditions to achieve the desired product. It is commercially available from chemical suppliers and can be sourced for research purposes.
1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine is classified as an amine due to the presence of the methanamine functional group. Its structural characteristics place it within the category of nitrogen-containing heterocycles, specifically pyrrolidines.
The synthesis of 1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine typically involves several steps:
The industrial production of this compound may employ similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated systems are utilized to control reaction parameters precisely, followed by purification methods like recrystallization or chromatography to meet industrial standards.
The molecular formula for 1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine is C13H20N2. Its structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 1-[1-(2,4-dimethylphenyl)pyrrolidin-3-yl]methanamine |
| InChI | InChI=1S/C13H20N2/c1-10-3-4... |
| InChI Key | SAMHYROOKZENGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N2CCC(C2)CN)C |
1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine can participate in various chemical reactions:
The mechanism of action for 1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine involves its interaction with specific biological targets such as enzymes or receptors. The compound may function as an inhibitor or activator, modulating these targets' activity and influencing various biochemical pathways. Detailed studies are necessary to elucidate the exact molecular mechanisms involved.
The physical properties of 1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine include:
Key chemical properties include:
1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine has several scientific applications:
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: